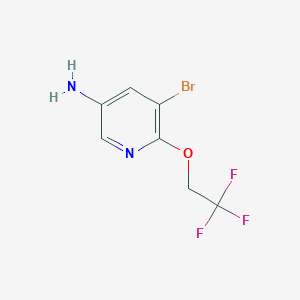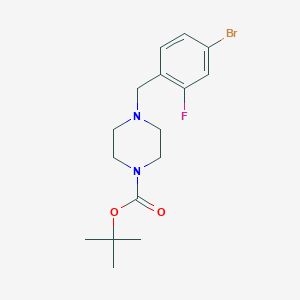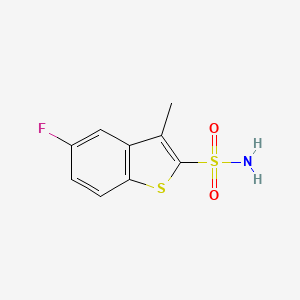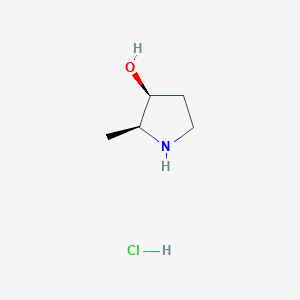
Methyl 3-acetyl-5-bromobenzoate
Vue d'ensemble
Description
Methyl 3-acetyl-5-bromobenzoate is a chemical compound with the molecular formula C10H9BrO3 . It is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of Methyl 3-acetyl-5-bromobenzoate consists of a benzene ring substituted with a bromine atom, an acetyl group, and a methyl ester group .Physical And Chemical Properties Analysis
Methyl 3-acetyl-5-bromobenzoate has a molecular weight of 257.081 g/mol. It has a density of 1.5±0.1 g/cm3 and a boiling point of 349.5±32.0 °C at 760 mmHg .Applications De Recherche Scientifique
Electrophilic Substitution Reactions
Methyl 3-acetyl-5-bromobenzoate is involved in various electrophilic substitution reactions. For instance, the study by Clarke, Scrowston, and Sutton (1973) describes the reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative, which are structurally related to Methyl 3-acetyl-5-bromobenzoate. These compounds undergo formylation, bromination, and nitration, showcasing their versatility in electrophilic substitution reactions (Clarke, Scrowston, & Sutton, 1973).
Synthesis of Aminoacetyl Derivatives
A study by Catsoulacos (1976) highlights the synthesis of derivatives related to Methyl 3-acetyl-5-bromobenzoate. The research demonstrates the preparation of Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate and its condensation with substituted p-aminobenzoic esters, resulting in various aminoacetyl derivatives. This process is crucial for creating compounds with potential local anesthetic and anti-inflammatory activities (Catsoulacos, 1976).
Diels-Alder Reaction Studies
Kawamata et al. (1989) investigated the Diels-Alder reaction of 3-acetoxy-1-vinylcyclohexene with methyl vinyl ketone, highlighting the chemical reactivity and potential applications of similar compounds to Methyl 3-acetyl-5-bromobenzoate. This study provides insight into the stereochemistry and reaction pathways that could be relevant for similar compounds (Kawamata, Harimaya, Iitaka, & Inayama, 1989).
Halogen Migration in Halogeno Derivatives
D. A. D. Bie et al. (2010) conducted a study on the halogen migration in reactions of halogeno derivatives, which is relevant to understanding the chemical behavior of Methyl 3-acetyl-5-bromobenzoate. This research provides evidence for the occurrence of an intermolecular transbromination, a significant aspect in the study of halogenated compounds (Bie, Plas, Geurtsen, & Nijdam, 2010).
Vibrational Study and Molecular Properties
A vibrational study conducted by Saxena, Agrawal, and Gupta (2015) on Methyl 2-amino 5-bromobenzoate, a compound structurally similar to Methyl 3-acetyl-5-bromobenzoate, provides insights into the molecular structure and properties. This research includes analysis of infrared and Raman spectra, offering valuable information on the molecular dynamics and properties of such compounds (Saxena, Agrawal, & Gupta, 2015).
Biomedical Applications
The study by Y. E. Ryzhkova et al. (2020) on 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a compound related to Methyl 3-acetyl-5-bromobenzoate, reveals its potential biomedical applications. The compound shows promise for the regulation of inflammatory diseases, as indicated by docking studies, highlighting its relevance in medicinal chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds like Methyl 3-acetyl-5-bromobenzoate, which contain a bromine atom, are often used in organic synthesis due to their reactivity. The bromine atom can act as a leaving group, allowing nucleophilic substitution reactions to occur at the carbon atom to which it is attached .
Mode of Action
In a nucleophilic substitution reaction, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom attached to the bromine atom. The bromine then leaves, resulting in the substitution of the bromine atom with the nucleophile .
Propriétés
IUPAC Name |
methyl 3-acetyl-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJJCCMUCPSHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-5-bromobenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)




![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)


![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)



![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)
![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)